Rosuvastatin D6 Sodium: Technical Monograph & Bioanalytical Application Guide
Rosuvastatin D6 Sodium: Technical Monograph & Bioanalytical Application Guide
Abstract This technical guide provides a comprehensive analysis of Rosuvastatin D6 Sodium, a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of Rosuvastatin in biological matrices. Designed for researchers and bioanalytical scientists, this document details the physicochemical properties, mass spectrometric fragmentation mechanisms, and validated experimental protocols required to mitigate matrix effects and ensure regulatory compliance (FDA/EMA) in pharmacokinetic studies.
Chemical Identity & Molecular Architecture[1]
Rosuvastatin D6 Sodium is the hexadeuterated sodium salt analog of the HMG-CoA reductase inhibitor Rosuvastatin. The deuterium labeling is strategically positioned on the isopropyl moiety of the pyrimidine core, ensuring the isotopic label is retained in the primary product ion during mass spectrometry fragmentation.
Physicochemical Profile
| Property | Specification |
| Chemical Name | Sodium (E)-7--3,5-dihydroxyhept-6-enoate |
| CAS Number | 2070009-41-3 (Sodium Salt) |
| Molecular Formula | C₂₂H₂₁D₆FN₃O₆S[1][2][3][4][5][6][7][8][9][10][11][12] · Na |
| Molecular Weight | 509.56 g/mol (Salt); 487.58 g/mol (Free Acid) |
| Isotopic Purity | ≥ 99% Deuterium enrichment (to minimize D0 contribution) |
| Solubility | Soluble in Methanol, DMSO, and Water (>10 mg/mL) |
| pKa | ~4.6 (Carboxylic acid moiety) |
Structural Visualization & Fragmentation Logic
The stability of the deuterium label is paramount. In Rosuvastatin D6, the label is located on the isopropyl group. During Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), the molecule undergoes characteristic cleavage.
The Role of Stable Isotopes in Bioanalysis[14]
In LC-MS/MS assays, matrix effects (ion suppression or enhancement) caused by co-eluting phospholipids or endogenous salts can severely compromise data integrity.
-
Mechanism of Correction: Rosuvastatin D6 co-elutes with the analyte (Rosuvastatin D0) due to nearly identical physicochemical properties. Any ionization suppression experienced by the analyte is proportionally experienced by the D6 standard.
-
The Deuterium Effect: Note that deuterated compounds may exhibit a slightly shorter retention time (RT) than their non-deuterated counterparts on C18 columns due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond. This "deuterium isotope effect" is usually negligible (<0.1 min) but must be monitored to ensure the IS peak remains within the suppression window of the analyte.
Analytical Method Development
Mass Spectrometry Parameters (ESI+)
The following transitions are standard for Rosuvastatin quantification. The D6 transition is shifted by +6 Da in both precursor and product ions, confirming the label stability.
| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Rosuvastatin | Positive | 482.2 | 258.1 | 25-30 | 100 |
| Rosuvastatin D6 | Positive | 488.2 | 264.1 | 25-30 | 100 |
Chromatographic Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate pH 3.5).
-
Mobile Phase B: Acetonitrile (ACN) / Methanol (50:50).
Experimental Protocol: Validated Extraction Workflow
This protocol utilizes Protein Precipitation (PPT) , which is cost-effective and high-throughput, though Solid Phase Extraction (SPE) may be used for higher sensitivity (<0.1 ng/mL).
Stock Solution Preparation[1]
-
Primary Stock: Dissolve 1.0 mg Rosuvastatin D6 Sodium in 1.0 mL Methanol to yield a 1.0 mg/mL (free acid equivalent) solution. Note: Correct for salt form factor (MW Salt / MW Acid ≈ 1.045).[13]
-
Working IS Solution: Dilute the stock with 50% Methanol/Water to a concentration of 500 ng/mL .
Sample Processing Workflow
Critical Quality Control: Isotopic Contribution
Before running study samples, you must verify the Cross-Signal Interference :
-
Inject Pure IS: Inject a high concentration of Rosuvastatin D6 (IS only). Monitor the Rosuvastatin (D0) transition (482→258).
-
Acceptance: Signal in D0 channel must be < 5% of the LLOQ response.
-
-
Inject Pure Analyte: Inject ULOQ concentration of Rosuvastatin (D0 only). Monitor the IS transition (488→264).
-
Acceptance: Signal in IS channel must be negligible to avoid internal standard variability.
-
Synthesis & Stability Considerations
Synthesis Route Overview
Rosuvastatin D6 is typically synthesized via a condensation reaction where the isopropyl group is introduced using Acetone-d6 or a deuterated isobutyryl intermediate during the formation of the pyrimidine ring.
-
Storage: Store solid powder at -20°C under desiccated conditions.
-
Solution Stability: Stock solutions in methanol are stable for at least 6 months at -20°C. Working solutions (aqueous) should be prepared weekly.
Handling Precautions
-
Light Sensitivity: Rosuvastatin is susceptible to photodegradation (forming diastereomers). Perform all extraction steps under yellow monochromatic light or low-light conditions.
-
Lactone Formation: Under acidic conditions (pH < 3), Rosuvastatin can convert to its lactone form.[13] Ensure sample processing and mobile phases are buffered appropriately (pH > 4.0 is preferred for stability, though pH 3.5 is often used for chromatography; rapid analysis is required if acidic).
References
-
PubChem. (2025). Rosuvastatin D6 Sodium | C22H27FN3NaO6S. National Library of Medicine. Retrieved from [Link]
-
Gandla, K., et al. (2017). Simple and Rapid Determination of Rosuvastatin in Human Plasma by LC-MS/MS. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Dončević, L., et al. (2021).[7] NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products. Molecules (MDPI). Retrieved from [Link][3]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Importance and Selection. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7396927B2 - Process for preparation of rosuvastatin calcium - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
